[4-(Benzylsulfamoyl)phenoxy]acetate
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Overview
Description
[4-(Benzylsulfamoyl)phenoxy]acetate: is an organic compound that features a benzylsulfamoyl group attached to a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzylsulfamoyl)phenoxy]acetate typically involves the reaction of 4-(benzylsulfamoyl)phenol with chloroacetic acid or its derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenol group attacks the electrophilic carbon of the chloroacetic acid, forming the ester linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyl group in [4-(Benzylsulfamoyl)phenoxy]acetate can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine, phenoxyacetate derivatives.
Substitution: Various substituted phenoxyacetate compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways .
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of [4-(Benzylsulfamoyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biochemical pathways, depending on the context .
Comparison with Similar Compounds
Phenoxyacetic acid: Shares the phenoxyacetate moiety but lacks the benzylsulfamoyl group.
Benzylsulfonamide: Contains the benzylsulfamoyl group but lacks the phenoxyacetate moiety.
Uniqueness:
- The combination of the benzylsulfamoyl and phenoxyacetate groups in [4-(Benzylsulfamoyl)phenoxy]acetate provides unique chemical properties, such as enhanced solubility and reactivity.
- Its dual functional groups allow for diverse chemical modifications and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C15H14NO5S- |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-[4-(benzylsulfamoyl)phenoxy]acetate |
InChI |
InChI=1S/C15H15NO5S/c17-15(18)11-21-13-6-8-14(9-7-13)22(19,20)16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18)/p-1 |
InChI Key |
PFDWKYNNVVVMDM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)[O-] |
Origin of Product |
United States |
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